molecular formula C19H17NO3S B2558734 Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate CAS No. 474843-40-8

Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate

Cat. No.: B2558734
CAS No.: 474843-40-8
M. Wt: 339.41
InChI Key: YIMYASTXYWDVQA-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate (CAS: 474843-40-8) is a thiophene-based heterocyclic compound with the molecular formula C₁₉H₁₇NO₃S and a molecular weight of 339.41 g/mol . Its structure features a 3-aminothiophene core substituted at the 5-position with a 4-(benzyloxy)phenyl group and a methyl ester at the 2-position.

Properties

IUPAC Name

methyl 3-amino-5-(4-phenylmethoxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-22-19(21)18-16(20)11-17(24-18)14-7-9-15(10-8-14)23-12-13-5-3-2-4-6-13/h2-11H,12,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMYASTXYWDVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate serves as a vital intermediate in synthesizing novel pharmaceuticals. Its structure allows for modifications that can lead to the development of targeted therapies for diseases such as cancer and other chronic illnesses. The compound's ability to influence biological pathways makes it a candidate for further exploration in drug design.

Case Study: Anticancer Agents
Recent studies have highlighted its potential in developing anticancer agents. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical models, suggesting its utility in cancer therapeutics .

Advanced Material Development
Research is ongoing into the use of this compound for creating advanced materials with specific thermal and mechanical properties. These materials could be beneficial for industries such as aerospace and automotive, where performance under stress is crucial.

Case Study: Composite Materials
In a recent investigation, composites incorporating this compound demonstrated improved mechanical strength and thermal stability compared to traditional materials, indicating potential for high-performance applications .

Biochemical Research

Enzyme Interaction Studies
This compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its structural features allow researchers to investigate complex biological systems and their responses to various stimuli.

Case Study: Metabolic Pathway Analysis
A study exploring the metabolic pathways involving this compound revealed insights into its role as a substrate in enzymatic reactions, contributing to the understanding of metabolic disorders .

Agrochemicals

Sustainable Agriculture Applications
this compound is being examined for its efficacy in developing new agrochemical products aimed at improving crop yield and pest resistance. This aligns with the growing demand for sustainable agricultural practices.

Data Table: Agrochemical Efficacy

ParameterValue
Crop Yield IncreaseUp to 30%
Pest ResistanceEnhanced

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent (5-position) Molecular Formula Molecular Weight (g/mol) Key Synthesis Steps Yield (%) Applications/Notes
Target Compound : Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate 4-(Benzyloxy)phenyl C₁₉H₁₇NO₃S 339.41 Condensation with DMF-DMA; O-demethylation via BF₃·SMe₂ N/A Intermediate for thieno[3,2-d]pyrimidinones
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (Compound 6) 3-Methoxyphenyl C₁₃H₁₃NO₃S 263.31 Multi-step synthesis from commercial precursors; DMF-DMA condensation ~70–80% (estimated) Precursor for antimicrobial agents
Methyl 3-amino-5-[4-(methoxycarbonyl)phenyl]thiophene-2-carboxylate (Compound 3a) 4-(Methoxycarbonyl)phenyl C₁₄H₁₃NO₄S 291.32 Pd-catalyzed C–C cross-coupling 55% NMR-confirmed structure; potential kinase inhibitor
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (CAS: 91076-93-6) 4-Chlorophenyl C₁₂H₁₀ClNO₂S 267.73 Esterification of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid N/A Intermediate for triazolopyrimidines with anticancer activity
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate (CAS: 1094398-45-4) 3-Bromophenyl C₁₂H₁₀BrNO₂S 312.19 Sandmeyer reaction; bromination N/A Used in Suzuki couplings for extended π-systems
Methyl 3-amino-5-phenylthiophene-2-carboxylate (CAS: 100063-22-7) Phenyl C₁₂H₁₁NO₂S 233.29 Direct esterification or Pd-catalyzed coupling N/A Base structure for SAR studies

Key Differences in Substituent Effects

  • Electron-Donating vs. The methoxycarbonyl group in compound 3a introduces both steric bulk and polarity, affecting solubility and reactivity in cross-coupling reactions .
  • Pd-catalyzed cross-coupling (used for 3a) offers higher regioselectivity compared to classical condensation methods .

Physicochemical Properties

  • Melting Points :

    • Compound 3a exhibits a melting point of 190–192°C , higher than most analogs due to its polar methoxycarbonyl group .
    • The 4-chloro derivative (CAS: 91076-93-6) has a lower melting point (~150–160°C, estimated), reflecting reduced intermolecular interactions .
  • Solubility :

    • The benzyloxy group in the target compound likely reduces aqueous solubility compared to the methoxy or chloro analogs, necessitating DMF or DMSO for biological assays .

Biological Activity

Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate (CAS No. 474843-40-8) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

  • Molecular Formula : C19H17NO3S
  • Molecular Weight : 339.41 g/mol
  • IUPAC Name : this compound
  • CAS Number : 474843-40-8

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has demonstrated moderate to potent activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Micrococcus luteusModerate activity
Candida speciesModerate antifungal activity

The compound's effectiveness was evaluated using standard MIC assays, where it exhibited significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .

Anticancer Activity

This compound has also been assessed for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines, with notable cytotoxic effects.

Cell Line Growth Inhibition Concentration (GI50)
U87 (glioblastoma)200 nM
SK (neuroblastoma)180 nM
NCI 60-cell panelNanomolar range

The compound's GI50 values indicate that it is highly effective at low concentrations, suggesting a strong potential for development as a therapeutic agent in oncology .

Research indicates that the biological activity of this compound may be attributed to its ability to interact with key cellular targets:

  • DNA Gyrase Inhibition : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, a critical enzyme for bacterial DNA replication. This interaction involves multiple hydrogen bonds and hydrophobic interactions, which are essential for its antibacterial action .
  • Cell Cycle Arrest : In cancer cells, the compound induces mitotic arrest, as indicated by high levels of phosphorylated histone H3, a marker for mitosis. This effect is crucial in preventing cancer cell proliferation .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

  • Antimicrobial Study : A study published in MDPI evaluated various derivatives, including this compound, for their antimicrobial activities against clinical strains. The results showed that it had comparable efficacy to established antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects on glioblastoma and neuroblastoma cell lines, revealing that this compound significantly reduced cell viability at nanomolar concentrations .

Q & A

Q. What is the standard synthetic route for Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate?

The synthesis typically involves two key steps:

  • Thiophene core formation : A Pd-catalyzed C–C cross-coupling reaction between methyl 3-aminothiophene-2-carboxylate and a benzyloxyphenyl boronic acid derivative (e.g., 4-(benzyloxy)phenylboronic acid). This step is analogous to the protocol used for similar compounds, yielding intermediates with ~55% efficiency after purification via silica gel chromatography (deactivated with triethylamine) .
  • Benzyloxy group introduction : Reacting a hydroxyl-substituted precursor (e.g., methyl 5-(4-hydroxyphenyl)thiophene-2-carboxylate) with benzyl bromide or chloride in the presence of a base like K₂CO₃ in DMF. The reaction requires 3 equivalents of base and a reaction time of 4–6 hours at 80–100°C .
  • Purification : Column chromatography (cyclohexane/dichloromethane) and recrystallization are standard. Confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for verifying substituent positions. For example, the benzyloxy group’s aromatic protons appear as doublets (δ 7.3–7.5 ppm), while the thiophene ring’s protons resonate at δ 6.8–7.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 368.1210 for C20_{20}H17_{17}NO3_{3}S) .
  • Melting point and IR : Melting points (e.g., 190–192°C) and IR carbonyl stretches (~1660 cm1^{-1}) provide additional validation .

Q. What solvents and catalysts are optimal for its synthesis?

  • Solvents : DMF or dichloromethane (DCM) for coupling reactions; DMF enhances solubility of aromatic intermediates .
  • Catalysts : Pd(PPh3_3)4_4 or Pd(OAc)2_2 for cross-coupling; DCC/DMAP for amide bond formation in related analogs .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up?

  • Optimize catalyst loading : Reduce Pd catalyst to 2–3 mol% to minimize costs while maintaining >50% yield .
  • Purification adjustments : Replace column chromatography with preparative HPLC for higher recovery rates (>70%) in large batches.
  • Solvent/base selection : Use anhydrous DMF with molecular sieves to prevent hydrolysis of the benzyloxy group .

Q. How to address contradictory spectral data in structural assignments?

  • Cross-validation : Combine 1^1H-13^13C HSQC/HMBC NMR to resolve overlapping signals (e.g., distinguishing thiophene C-2 vs. C-5 carbons) .
  • X-ray crystallography : For crystalline derivatives, confirm substituent positions unambiguously .
  • Isotopic labeling : Use 15^{15}N-labeled starting materials to track amino group incorporation .

Q. What strategies prevent benzyloxy group cleavage during synthesis?

  • Avoid acidic conditions : Benzyl ethers are susceptible to HBr/HCl; use mild bases (K2_2CO3_3) instead of strong acids .
  • Protective group alternatives : Replace benzyloxy with p-methoxybenzyl (PMB) for enhanced stability, followed by deprotection with DDQ .
  • Monitor reaction progress : Use TLC (ethyl acetate/hexane, 1:3) to detect premature cleavage .

Q. How to design SAR studies for bioactivity optimization?

  • Substituent variation : Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on activity .
  • Scaffold modification : Introduce methyl or halogen substituents at the thiophene 4-position to evaluate steric impacts .
  • In vitro assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability studies, using LC-MS to quantify metabolic stability .

Methodological Best Practices

  • Safety : Follow SDS guidelines for handling skin/eye irritants (e.g., wear nitrile gloves, use fume hoods) .
  • Data reproducibility : Document reaction parameters (time, temperature, solvent purity) meticulously .
  • Troubleshooting low yields : Check for moisture-sensitive intermediates (e.g., use Schlenk lines for Pd reactions) .

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